Tributyl phosphite

Description

Significance of Organophosphorus Compounds in Modern Chemistry

Organophosphorus compounds (OPCs) hold a fundamental and ubiquitous role in modern chemistry due to their diverse chemical properties, including variable oxidation states, multivalency, asymmetry, and metal-binding capabilities beilstein-journals.orgnih.gov. Their significance spans various critical fields, from their presence in bioactive natural products and endogenous biomolecules to their application as small molecule therapeutic agents and prodrugs beilstein-journals.orgnih.govjelsciences.com.

In synthetic chemistry, OPCs are central as ligands and effectors in asymmetric catalysis, and as key functional groups for developing new synthetic methods beilstein-journals.orgnih.gov. They are extensively utilized in medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 phosphorus-containing pesticides on the market frontiersin.org. Beyond these, OPCs find applications in material science, often serving as flame retardants with low smoke and toxicity, and as metal extractants due to the high coordination ability of phosphoryl (P=O) groups with metals frontiersin.org. The continuous efforts in this field highlight the expanding "world" of organophosphorus chemistry and its profound impact on various scientific and industrial sectors jelsciences.com.

Overview of Tributyl Phosphite's Role in Synthetic and Material Science Paradigms

Tributyl phosphite (B83602) is a versatile organophosphorus compound widely recognized for its multifaceted applications in both synthetic and material science paradigms solubilityofthings.comchemimpex.com. Its utility stems from its properties as a reducing agent, a ligand in coordination chemistry, and a source of phosphorus in organic synthesis guidechem.com.

In synthetic chemistry, TBP acts as a valuable building block for synthesizing other phosphorus-containing compounds, including phosphonates and phosphine (B1218219) oxides, which are crucial intermediates in pharmaceuticals and agrochemicals solubilityofthings.comchemimpex.com. It can be employed in reactions where it functions as a reducing agent, capable of reacting with electrophiles to form phosphonates or phosphates atamanchemicals.com. For instance, in the context of nuclear reprocessing, this compound has been investigated for its role in reducing uranium(VI) to uranium(IV) and subsequently plutonium(IV) to plutonium(III) in nitric acid solutions containing tributyl phosphate (B84403) google.com.

In material science, TBP is primarily used as a stabilizer and antioxidant in the production of polymers, particularly in polyvinyl chloride (PVC) and other plastics guidechem.comchemimpex.com. Its ability to enhance thermal stability and prolong the lifespan of materials makes it invaluable in the plastics industry chemimpex.com. It also functions as a plasticizer, improving the flexibility and durability of plastic materials by reducing intermolecular forces between polymer chains guidechem.comsolubilityofthings.com. Furthermore, TBP serves as an antioxidant in the manufacturing of plastics and rubber, preventing oxidative degradation and extending material lifespan solubilityofthings.com. Its low volatility and excellent solubility in organic solvents contribute to its effectiveness in various formulations chemimpex.com. Research also indicates its use as a model lubricant additive, with studies investigating its surface chemistry on Fe₃O₄ in ultrahigh vacuum guidechem.comchemicalbook.comfishersci.noresearchgate.net. In polymerization, this compound has been tested as an inhibitor to control pot life and reactivity in frontal ring-opening metathesis polymerization (FROMP) illinois.eduosti.gov.

Historical Context of this compound Research and Development

The broader field of organophosphorus chemistry has a rich history, with the discovery of phosphorus itself attributed to Brand in 1669 mdpi.com. Early developments in organophosphorus compounds include the synthesis of trimethylphosphine (B1194731) in 1845 and triethyl phosphate in 1848 mdpi.com. The Michaelis-Arbuzov rearrangement, which describes reactions of trialkyl phosphites with alkyl halides to yield dialkyl phosphonates, was extensively studied and described by Arbuzov, building upon earlier work by Michaelis in 1898 mdpi.com. This reaction is a fundamental method for forming the P-C bond in organophosphorus compounds mdpi.com.

While specific historical milestones for this compound's initial synthesis are less prominently documented in general chemical history, its development and application are intertwined with the evolution of organophosphorus chemistry, particularly phosphite esters. Phosphites, generally with the structure P(OR)₃, are typically synthesized via the alcoholysis of phosphorus trichloride (B1173362) wikipedia.org. The recognition of phosphite esters as versatile reagents and additives likely grew as industrial applications for polymers and organic synthesis expanded in the 20th century.

The use of phosphite esters, including this compound, as stabilizers, antioxidants, and plasticizers in polymers, and as intermediates in the synthesis of other chemicals, reflects a long-standing industrial interest guidechem.comsolubilityofthings.comchemimpex.com. Research into their properties, such as their role in inhibiting polymerization or their behavior as lubricant additives, indicates a continuous academic and industrial investigation into their specific functionalities and mechanisms researchgate.netillinois.eduosti.gov. The ongoing market research and trend analysis for this compound further underscore its established presence and continued relevance in the chemical industry marketintellix.comvaluates.com.

Scope of the Research Outline: Focusing on Advanced Academic Investigations

This research outline focuses exclusively on advanced academic investigations concerning this compound. The scope is limited to its chemical properties, its roles in complex synthetic methodologies, its applications in cutting-edge material science research, and its historical development within a purely academic context. This article deliberately excludes discussions on dosage, administration, safety profiles, adverse effects, and content from specific commercial websites to maintain a rigorous, scientific, and academic focus. The aim is to provide a comprehensive and accurate overview of this compound's significance in contemporary chemical research, supported by detailed findings and data where applicable.

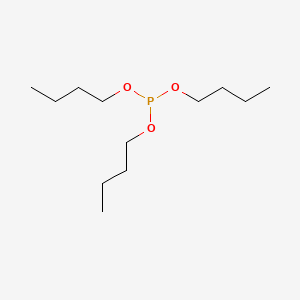

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tributyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTGYFREQJCEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051474 | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with a mild odor; [Acros Organics MSDS] | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-85-2 | |

| Record name | Tributyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498030B4AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Tributyl Phosphite

Direct Esterification Routes to Tributyl Phosphite (B83602) Synthesis

Direct esterification is a fundamental approach for synthesizing phosphite esters, involving the reaction of a phosphorus halide with an alcohol.

Condensation-Elimination Reactions from Phosphorus Trichloride (B1173362) and n-Butanol

The most common and industrially relevant method for synthesizing tributyl phosphite involves the condensation-elimination reaction between phosphorus trichloride (PCl₃) and n-butanol (CH₃(CH₂)₃OH). This reaction proceeds through a stepwise mechanism, where hydrogen chloride (HCl) is eliminated at each stage of esterification.

The general reaction scheme can be represented as: PCl₃ + 3 CH₃(CH₂)₃OH → P(OCH₂(CH₂)₂CH₃)₃ + 3 HCl

Acid-binding agents play a critical role in the efficiency and success of condensation-elimination reactions for phosphite synthesis. The reaction of phosphorus trichloride with alcohols releases hydrogen chloride, which can catalyze side reactions, reduce the yield, and lead to product degradation. Acid-binding agents neutralize the liberated HCl, thereby promoting the forward reaction and ensuring an alkaline environment google.com.

Commonly employed acid-binding agents include tertiary amines such as triethylamine (B128534), N-diethylaniline, N-dimethylaniline, and pyridine, with triethylamine often preferred due to its effectiveness google.com. By consuming the HCl, these agents prevent the reverse reaction and minimize the formation of acidic impurities, which can otherwise lead to less pure products and decreased filtration rates due to the formation of di-phosphites google.com. The typical molar ratio of the acid-binding agent to phosphorus trichloride is optimized within a range, often found to be (3.1-3.3):1 google.com.

The impact of various acid-binding agents on reaction yield can be illustrated by studies on similar phosphite synthesis, where the presence and type of base significantly influence the outcome. For instance, in a related synthesis, triethylamine demonstrated a higher yield compared to other bases or no base at all rsc.org.

Table 1: Effect of Acid-Binding Agents on Phosphite Synthesis Yield (Illustrative Data)

| Entry | Acid-Binding Agent | Yield (%) |

| 1 | None | 49 rsc.org |

| 2 | Triethylamine | 65 rsc.org |

| 3 | DIPEA | 21 rsc.org |

| 4 | Cy₂NMe | 31 rsc.org |

| 5 | DABCO | 10 rsc.org |

| 6 | Na₂CO₃ | 24 rsc.org |

Note: Data from a related phosphite synthesis, illustrating the general trend of acid-binding agent efficacy.

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters include temperature, solvent, reactant molar ratios, and post-processing steps.

Temperature: The reaction is typically initiated at low temperatures (e.g., 0-10 °C) during the dropwise addition of the acid-binding agent and alcohol to control the exothermic nature of the reaction and prevent vigorous side reactions google.comorgsyn.org. After the initial additions, the temperature may be raised to a moderate range (e.g., 20-30 °C) for a prolonged period (10-20 hours) to ensure complete reaction google.com.

Solvent: The choice of an appropriate organic solvent is crucial. Solvents such as petroleum ether, n-heptane, anhydrous diethyl ether, and methyl tertiary butyl ether are commonly used, with anhydrous diethyl ether or petroleum ether often preferred google.com. The solvent-to-PCl₃ ratio can also be optimized, for example, 10 mL of organic solvent per 1 g of phosphorus trichloride google.com.

Molar Ratios: Precise control over the molar ratios of reactants is essential. The molar ratio of n-butanol to phosphorus trichloride is typically maintained in slight excess, around (3.0-3.5):1 google.com. As mentioned, the acid-binding agent to phosphorus trichloride ratio is often (3.1-3.3):1 google.com.

Post-processing: After the reaction, the mixture undergoes several purification steps. This typically involves filtration to remove insoluble organic salts (e.g., amine hydrochlorides), followed by washing the filtrate with water, sodium bicarbonate solution, and saturated sodium chloride solution to remove residual acids and impurities google.com. The organic phase is then dried and subjected to reduced pressure distillation, often in two stages: an initial stage at lower temperatures (40-50 °C) to remove the bulk of the solvent, followed by a higher temperature stage (90-100 °C) to remove high-boiling impurities google.com. Further purification, such as flash column chromatography, may be employed to achieve high purity google.com.

Through such optimization, yields exceeding 92% and purity greater than 96% have been reported for analogous phosphite syntheses google.com.

Table 2: Optimized Reaction Conditions for this compound Synthesis (General Parameters)

| Parameter | Optimized Range/Condition |

| Temperature | |

| Initial Addition | 0-10 °C google.com |

| Reaction Completion | 20-30 °C for 10-20 hours google.com |

| Reactant Molar Ratios | |

| n-Butanol : PCl₃ | (3.0-3.5):1 google.com |

| Acid-Binding Agent : PCl₃ | (3.1-3.3):1 google.com |

| Solvent | |

| Type | Petroleum ether, n-heptane, anhydrous diethyl ether, methyl tertiary butyl ether (anhydrous diethyl ether or petroleum ether preferred) google.com |

| Amount | 10 mL per 1 g PCl₃ google.com |

| Post-Processing | |

| Filtration | To remove organic salts google.com |

| Washing | Water, 10% NaHCO₃ solution, saturated NaCl solution google.com |

| Distillation (Reduced Pressure) | Stage 1: 40-50 °C (solvent removal); Stage 2: 90-100 °C (high boilers removal) google.com |

| Further Purification | Flash column chromatography google.com |

Comparative Analysis of Esterification Methods for this compound Production

Various esterification methods exist for producing phosphite esters, each with its advantages and limitations. While the direct reaction of phosphorus trichloride with n-butanol in the presence of an acid-binding agent is a widely adopted route, other methods or variations may be considered.

One alternative involves the transesterification of a phosphite ester with a different alcohol. For instance, reacting triphenyl phosphite (TPP) with various alcohols in the presence of alkaline catalysts (e.g., sodium methylate) is a known method for producing phosphite esters google.com. However, such processes can introduce catalyst-related impurities like methanol, anisole, and water into the phenol (B47542) distillate, reducing the purity of both the recovered phenol and the phosphite esters google.com. Water, in particular, can react with phosphites to produce acidic phosphite compounds, increasing the acid number and leading to a less pure product google.com.

Another related approach, though for tributyl phosphate (B84403), involves the direct esterification of butanol with phosphorus oxychloride (POCl₃) using sodium acetate (B1210297) as an acid-binding agent google.com. This method has demonstrated high yields (90.0-93.4%) and purity (97.9-98.3%) of the phosphate product google.com. While this is for a phosphate, it illustrates the general applicability of direct esterification with phosphorus halides and the importance of acid-binding agents in achieving high purity for butyl esters of phosphorus.

From an industrial perspective, the choice of reactor type also influences efficiency. Comparative studies of esterification reactions in continuous stirred tank reactors (CSTR) and plug-flow reactors (PFR) show that PFRs can achieve higher reaction conversions at lower temperatures compared to CSTRs, highlighting the importance of reactor design in process optimization mdpi.com. This suggests that for large-scale production of this compound, continuous flow systems might offer advantages in terms of conversion and energy efficiency.

Alternative and Novel Synthetic Pathways to this compound

While direct esterification remains dominant, research continues to explore alternative and novel synthetic pathways, often involving different phosphorus sources or catalytic systems.

Oxidative Phosphorylation Reactions Involving Trialkyl Phosphites

The term "oxidative phosphorylation" typically refers to the biochemical process of ATP synthesis. In organic chemistry, it generally implies a reaction where a phosphorus compound is oxidized while simultaneously undergoing phosphorylation. Trialkyl phosphites themselves are often reactants in various phosphorylation reactions or undergo oxidation to form phosphates.

For instance, trialkyl phosphites, including this compound, are known to be susceptible to oxidation, converting into their corresponding phosphate esters (P(OR)₃ → O=P(OR)₃) researchgate.netunimore.itresearchgate.net. This transformation is an oxidation of the phosphite, not a synthesis to it. This oxidative conversion is relevant in contexts such as lubricant additives, where phosphites function as friction modifiers but can be oxidized to phosphates under tribological conditions unimore.itresearchgate.net.

However, in some synthetic contexts, phosphite intermediates are formed and subsequently undergo an oxidative step to yield the desired product. For example, in the novel synthesis of nucleoside 5'-triphosphates, a cyclic phosphite intermediate can be formed, which then undergoes an oxidative step (e.g., with iodine and pyridine) to complete the phosphorylation to a triphosphate google.com. While this does not directly synthesize this compound, it illustrates a reaction sequence where a phosphite is an intermediate in a pathway involving an oxidative step to a higher oxidation state phosphorus compound.

Another area involves the direct synthesis of organophosphorus compounds from white phosphorus (P₄). Novel multicomponent oxidative α-phosphonylation reactions, using P₄, amines, and alcohols with a copper(II) catalyst and air as an oxidant, have been developed to produce α-aminophosphonates chinesechemsoc.org. This method highlights the potential for direct utilization of elemental phosphorus in the presence of an oxidant to form P-C and P-O bonds, and can even synthesize pyrophosphate esters chinesechemsoc.org. While these reactions produce phosphonates or pyrophosphates, they represent a broader class of "oxidative phosphorylation" where phosphorus is incorporated into organic molecules via an oxidative process, potentially inspiring future routes for phosphite synthesis from lower oxidation state phosphorus precursors. However, direct oxidative phosphorylation specifically yielding this compound as the final product is not a widely reported synthetic pathway in the provided research.

Mechanistic Studies of Tributyl Phosphite Reactivity in Organic Transformations

Perkow Reaction and Vinyl Phosphonate (B1237965) Synthesis

Understanding the Role of Tributyl Phosphite (B83602) in Enol Phosphate (B84403) Formation

Tributyl phosphite plays a crucial role in the formation of enol phosphates, primarily through the Perkow reaction. The Perkow reaction involves the reaction of a trialkyl phosphite, such as this compound, with a haloketone to yield a dialkyl vinyl phosphate (enol phosphate) and an alkyl halide. wikipedia.orgchemeurope.com

The mechanism of the Perkow reaction typically begins with a nucleophilic attack by the phosphorus atom of the phosphite on the carbonyl carbon of the haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges to a cationic species, accompanied by the elimination of the halide. wikipedia.org Subsequently, a second nucleophilic displacement occurs where the halide anion attacks one of the phosphite alkoxide substituents, leading to the formation of the enol phosphate. wikipedia.org In some cases, the phosphite ester salt can undergo keto-enol tautomerism, and if the enol isomer is predominant, the Perkow adduct (enol phosphate) is formed. chemeurope.com This reaction is often considered a side-reaction to the Michaelis-Arbuzov reaction, which can produce a beta-keto phosphonate from the same reactants. wikipedia.org

A modified Perkow reaction has been developed for the direct synthesis of enol phosphates from ketones. This modified approach involves the nucleophilic attack of the P(III) atom of the phosphite on the carbonyl carbon of an in situ generated α-tosyloxylated ketone, forming a triatomic heterocyclic intermediate. nih.gov This intermediate then undergoes ring cleavage to form a phosphonium (B103445) salt, followed by O-dealkylation to yield the enol phosphate product. nih.gov

Phosphorylation Reactions and Nucleoside Derivatives

This compound is a valuable reagent in phosphorylation reactions, particularly in the synthesis of phosphorothiolate (B1257650) esters and nucleoside derivatives.

This compound can be utilized in the synthesis of O,O,O-tributyl phosphorothioate (B77711) through its reaction with elemental sulfur. This reaction typically proceeds at elevated temperatures (e.g., 80°C) and can be facilitated by the presence of ionic liquids, achieving good yields. vulcanchem.com

The sulfurization of phosphites, including this compound, generally involves an initial nucleophilic attack of the phosphorus atom at a sulfur atom, leading to the formation of a phosphonium ion intermediate. researchgate.netrsc.org This intermediate then decomposes to yield the phosphorothioate product. researchgate.net Research has shown that the rate-limiting step in such sulfurization reactions is the formation of this phosphonium ion intermediate, which exhibits an early transition state with minimal covalent bond formation. researchgate.netrsc.org

In the context of peptide chemistry, this compound has been explored for the chemoselective synthesis of phosphorothiolate ester peptides. While initial studies showed limited conversion to the desired phosphorothiolate ester peptide with this compound, other phosphite derivatives have demonstrated better efficiency. researchgate.netresearchgate.net

Table 1: Example of Phosphorothiolate Ester Formation with this compound

| Reactant 1 (Peptide) | Reactant 2 (Phosphite) | Conditions | Product | Conversion/Yield |

| Cys peptide 1a | This compound (3a) | DMF, RT | Phosphorothiolate ester peptide 4a | Minor amount researchgate.net |

This compound and other trialkyl phosphites are employed in the synthesis of nucleoside phosphates and their analogs, particularly in approaches that involve P(III) intermediates.

One notable method for preparing nucleoside triphosphates and their α-thio-analogs, developed by Ludwig and Eckstein, utilizes the reactivity of P(III)-P(V) mixed anhydrides. mdpi.com In this approach, a nucleoside cyclic phosphite is initially formed, which then reacts with a tributylammonium (B8510715) salt of pyrophosphate to form a mixed P(III)-P(V) "trimeta" anhydride. mdpi.com Subsequent oxidation of this intermediate with iodine/water or sulfur, followed by hydrolysis and deprotection, yields the desired nucleoside 5'-triphosphate or its thio derivative. mdpi.com

While specific examples directly using this compound for nucleoside phosphorylation were not extensively detailed in the search results, the general principle of using phosphites as P(III) reagents for the formation of phosphate and phosphonate linkages in nucleoside chemistry is well-established. For instance, phosphorochloridite reagents can be used to synthesize nucleoside monophosphates, where phosphitylation of a protected nucleoside with a phosphorochloridite produces a phosphite triester. umich.edu This phosphite triester can then be oxidized to form the phosphate. umich.edu Similarly, the synthesis of 1,2,3-triazolyl nucleoside analogues with a 5′-H-phosphonate moiety can involve the interaction of protected nucleosides with salicyl phosphorochloridate, forming salicyl phosphites as intermediates. mdpi.com

Other Significant Organic Reactions

Beyond phosphorylation, this compound participates in various other important organic reactions, acting as a reducing agent and facilitating carbon-phosphorus bond formations.

This compound, like other trialkyl phosphites, functions as a reducing agent in organic synthesis due to the propensity of trivalent phosphorus to be oxidized to the more stable pentavalent state. atamanchemicals.com This property makes it useful in deoxygenation and desulfurization reactions.

For example, phosphites can be used for the stereospecific deoxygenation of unactivated aliphatic epoxides to alkenes, often in the presence of a catalyst such as rhenium heptoxide (Re₂O₇). organic-chemistry.orgorganic-chemistry.org The mechanism involves the phosphite acting as a reductant, facilitating the formation of an intermediate that leads to olefin extrusion. organic-chemistry.org

Phosphites are also employed in the deoxygenation of sulfoxides to sulfides. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by compounds like dichlorodioxomolybdenum(VI), where the phosphite mediates the oxo-transfer from the sulfoxide. organic-chemistry.orgorganic-chemistry.org This method offers a selective approach, tolerating various functional groups. organic-chemistry.org

In the context of the Cadogan reaction, a classical reductive cyclization method for synthesizing 2H-indazoles from nitroaromatic compounds, trialkyl phosphites (or trialkyl phosphines) are used as reducing agents. nih.gov This reaction is generally carried out at high temperatures, and the mechanism is widely accepted to proceed via a nitrene intermediate formed by exhaustive deoxygenation of the nitro group. nih.gov Tributylphosphine, a related phosphorus compound, has also been shown to promote reductive cyclization in the synthesis of 2H-indazoles. organic-chemistry.org

Furthermore, phosphites are involved in the desulfurization of thiocarbonyl compounds, where they can abstract sulfur atoms. oup.com The thiophilicity of trivalent phosphorus compounds is generally higher than their oxophilicity in reactions with ketonic compounds. oup.com Radical-mediated thiol desulfurization processes also utilize tricoordinate phosphorus reagents to abstract sulfur atoms from thiyl radicals. semanticscholar.org

This compound is a key reagent in the formation of carbon-phosphorus (C-P) bonds, most notably through the Michaelis-Arbuzov reaction. researchgate.netnih.gov

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce an alkyl phosphonate. nih.govorganic-chemistry.orgchemeurope.comwikipedia.orgyoutube.com The reaction is initiated by an SN2 attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic alkyl halide, forming a phosphonium intermediate. organic-chemistry.orgchemeurope.comwikipedia.org Subsequently, the displaced halide anion performs another SN2 reaction on one of the alkyl groups attached to the phosphorus, leading to the cleavage of a C-O bond and the formation of the desired phosphonate and another alkyl halide. organic-chemistry.orgchemeurope.comwikipedia.org

While the classical Michaelis-Arbuzov reaction often requires elevated temperatures and is primarily applicable to primary alkyl halides, modifications and alternative approaches, including radical-mediated versions, have expanded its scope to include secondary and tertiary alkyl halides and improve functional group tolerance. chinesechemsoc.orgchinesechemsoc.org

Another related reaction involving C-P bond formation is the Abramov reaction, where trialkyl phosphites add to carbonyl compounds to form α-hydroxy phosphonates. wikipedia.org This reaction involves the nucleophilic attack of the phosphorus atom on the carbonyl carbon. wikipedia.org

Table 2: Key Reactions of this compound in C-P Bond Formation

| Reaction Type | Reactants | Products | Mechanism |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate + Alkyl halide | Nucleophilic attack of P on alkyl halide, followed by dealkylation by halide anion. organic-chemistry.orgchemeurope.comwikipedia.org |

| Abramov Reaction | Trialkyl phosphite + Carbonyl compound | α-Hydroxy phosphonate | Nucleophilic attack of P on carbonyl carbon. wikipedia.org |

Tributyl Phosphite in Polymer Science and Material Chemistry

Polymerization Inhibition and Control

Ligand-Metal Association Dynamics in Catalytic Polymerization SystemsTributyl phosphite (B83602) (TBP) functions as a crucial ligand in various catalytic polymerization processes, influencing reaction kinetics and extending catalyst viability. In frontal ring-opening metathesis polymerization (FROMP) of dicyclopentadiene (B1670491) (DCPD) catalyzed by ruthenium Grubbs-type catalysts, alkyl phosphites, including tributyl phosphite, act as inhibitorsfishersci.cafishersci.no. This inhibitory action is vital for extending the "pot life" or working time of highly reactive monomer solutions, which is a critical factor for industrial processingfishersci.ca.

The mechanism of inhibition involves the phosphite forming a complex with the active metal center of the catalyst, effectively rendering it a less active, precatalytic species fishersci.ca. This ligand-metal association is sensitive to temperature; at ambient temperatures, the high association constant promotes the binding of free phosphite to the active catalyst, thereby minimizing undesirable spontaneous bulk polymerization fishersci.ca. Conversely, at elevated temperatures, the inhibited precatalyst can dissociate, leading to catalyst activation and the progression of polymerization fishersci.ca. Research indicates that the introduction of this compound can significantly prolong the pot life of such systems, with reported increases of up to 2400% in certain FROMP reactions, while only causing a moderate reduction in frontal velocity fishersci.ca. This suggests that even trace concentrations of phosphite can effectively suppress the initial concentration of active catalyst, extending the practical working time fishersci.ca. The formation of a phosphite-catalyst complex has been substantiated by analytical techniques such as ³¹P NMR, supporting the proposed inhibition mechanism fishersci.ca.

Applications in Material Design and Performance Enhancement

Flame Retardancy Mechanisms in Cellulose (B213188) FabricsPhosphorus-based compounds are well-established for their effectiveness as flame retardants in cellulosic materials, including cotton fabricsamericanelements.comthegoodscentscompany.comservice.gov.uk. Their primary flame retardant action occurs in the condensed phase, where these phosphorus compounds interact with the cellulose polymer at temperatures below its pyrolysis pointamericanelements.comservice.gov.uk. This interaction initiates a two-stage mechanism: dehydration and cross-linking, ultimately leading to the formation of a char residueservice.gov.uk. The resulting carbonaceous char layer acts as an insulative barrier on the material's surface, which is critical for reducing the emission of flammable gases and restricting oxygen access to the underlying material, thereby inhibiting further pyrolysis and combustionamericanelements.comthegoodscentscompany.comservice.gov.uk. This process is crucial in preventing the formation of levoglucosan, a key precursor to flammable volatiles derived from celluloseamericanelements.com.

While the general mechanisms of phosphorus-based flame retardants are well-documented, the provided research findings predominantly describe the flame retardant action of tributyl phosphate (B84403) (TBP) on cellulose fabrics americanelements.combmrb.iowikiwand.com. Tributyl phosphate has been investigated for its capacity to enhance the flame retardancy of cotton cellulose, sometimes in synergistic combination with nitrogen-containing additives bmrb.io. The proposed mechanism for tributyl phosphate involves the release of polyphosphoric acid upon heating, which phosphorylates hydroxyl groups in cellulose and catalyzes dehydration, thereby promoting char formation americanelements.com. However, specific research findings detailing the direct flame retardancy mechanisms of this compound in cellulose fabrics were not explicitly identified within the scope of the provided sources.

Coordination Chemistry and Catalytic Applications of Tributyl Phosphite

Tributyl Phosphite (B83602) as a Ligand in Transition Metal Complexes

As a ligand, tributyl phosphite coordinates to transition metal centers, influencing the electronic and steric environment around the metal, which in turn affects the complex's reactivity and stability.

Electronic and Steric Properties of this compound as a Ligand

Phosphite ligands, including this compound, are known to be both σ-donors and π-acceptors nih.govresearchgate.net. The σ-donation occurs from the lone electron pair on the phosphorus atom to the metal center nih.gov. The π-acceptor ability arises from the electron transfer from the metal into the empty orbital of the phosphorus, primarily exhibiting phosphorus 3p character nih.gov. This dual nature allows phosphites to stabilize transition metals in various oxidation states researchgate.net.

The steric bulk of a ligand is quantified by its cone angle (θ), which measures the solid angle formed with the metal at the vertex and the outermost edge of the ligand's van der Waals spheres at the base wikipedia.orgtaylorandfrancis.comlibretexts.org. For alkyl phosphites like trimethyl phosphite (TMP), triethyl phosphite (TEP), and this compound (TBP), the cone angles are reported to be similar, typically ranging from 107° to 109° illinois.edu. This suggests that while the alkyl chain length increases, the effective steric bulk around the phosphorus atom, as measured by the cone angle, remains relatively consistent for these simple alkyl phosphites illinois.edu.

Table 1: Steric Properties of Common Alkyl Phosphite Ligands

| Ligand | Chemical Formula | Approximate Cone Angle (°) |

|---|---|---|

| Trimethyl phosphite | P(OMe)₃ | 107-109 illinois.edu |

| Triethyl phosphite | P(OEt)₃ | 107-109 illinois.edu |

| This compound | P(OBu)₃ | 107-109 illinois.edu |

Formation of Coordination Complexes with Various Metal Centers

This compound forms coordination complexes with a variety of transition metal centers, particularly those in low oxidation states wikipedia.org. These complexes are often lipophilic wikipedia.org. Examples include complexes with:

The coordination of this compound to a metal center can lead to the formation of latent precatalyst complexes, which can be activated under specific conditions illinois.edu. For instance, in ruthenium-based catalysts, phosphites are enthalpically favored to coordinate to the metal center at room temperature, inhibiting polymerization, but dissociate at higher temperatures due to entropic effects, allowing the reaction to proceed illinois.edu.

Homogeneous Catalysis

This compound is a valuable component in various homogeneous catalytic processes, influencing reaction rates, selectivity, and catalyst stability.

Role in Hydrogenation and Hydroformylation Catalysis

This compound is employed in homogeneous hydrogenation and hydroformylation catalysis.

Influence on Catalyst Stability and Reactivity

This compound can significantly impact both the stability and reactivity of catalysts.

Table 2: Impact of this compound on Catalyst Performance in FROMP

| Inhibitor Type | Effect on Pot Life (Grubbs' 2nd Gen Catalyst) | Effect on Frontal Velocity |

|---|---|---|

| Triphenylphosphine | 1 min acs.org | Not specified |

| N,N-dimethylamino pyridine | 30 min acs.org | Not specified |

| Alkyl phosphites (e.g., TBP) | Up to 30 hours illinois.eduacs.org | 1-8 cm/min illinois.eduacs.org |

Novel Catalytic Systems and Future Directions

Development of Chiral Catalysts Incorporating Phosphite LigandsThe development of chiral catalysts incorporating phosphite ligands represents a significant area of research in asymmetric synthesis, aiming to achieve high enantioselectivity in various organic transformations. Phosphite ligands, characterized by phosphorus atoms bonded exclusively to oxygen atoms, offer distinct advantages over traditional phosphine ligands, including ease of synthesis, resistance to air oxidation, and considerable structural flexibilityalfachemic.com. While early investigations into the use of simple monodentate phosphite ligands, such as this compound, in transition metal-catalyzed reactions like rhodium-catalyzed hydroformylation did not initially demonstrate significant asymmetric induction, the field has progressed substantially with the design of more sophisticated chiral phosphite structuresresearchgate.net.

A particularly impactful class of these catalysts features chiral phosphine-phosphite (P-OP) ligands. These ligands possess two distinct coordinating functionalities with differing electronic properties and a highly modular structure, allowing for precise tuning to optimize catalytic performance nih.gov. The application of these chiral P-OP ligands has led to outstanding results in a variety of enantioselective catalytic processes, enabling the synthesis of numerous chiral building blocks with high enantiomeric excess nih.gov.

Key areas of application and research findings include:

Table 1: Enantioselectivity in Asymmetric Hydrogenation with Chiral Phosphine-Phosphite Ligands

| Substrate | Solvent | Enantioselectivity (ee) | S/C Ratio (Substrate:Catalyst) | Reference |

| Methyl α-N-acetamido acrylate (B77674) (4a) | Water | >95% | Up to 2300 | rsc.org |

| Methyl α-N-acetamido cinnamate (B1238496) (4b) | Water | >95% | Up to 500 | rsc.org |

| β-aryl α-dehydroaminoacids (4c–4j) | Water | 87–97% | Not specified | rsc.org |

| Methyl Z-α-acetamido-cinnamate | Not specified | 99% | Not specified | acs.org |

Asymmetric Hydroformylation: Chiral diphosphites have been instrumental in achieving asymmetric induction in hydroformylation. A notable advancement in this area was reported in 1992, where bulky diphosphites derived from homochiral (2R,4R)-pentane-2,4-diol facilitated the asymmetric hydroformylation of various alkenes with enantiomeric excesses reaching up to 90% researchgate.net.

Other Asymmetric Transformations: Beyond hydrogenation and hydroformylation, phosphite-based catalysts have been explored in other enantioselective reactions, including asymmetric 1,4-addition reactions (e.g., with copper-based catalysts for α,β-unsaturated compounds) and various coupling reactions alfachemic.comnih.gov.

The ongoing research into the design and synthesis of novel chiral phosphite and phosphine-phosphite ligands continues to expand their utility in achieving precise enantiocontrol in complex synthetic pathways.

Exploration of Phosphite-Based Catalysts in Diverse Organic Transformationsthis compound (TBP) and other phosphite-based compounds are widely recognized for their versatile roles as catalysts and reagents across a broad spectrum of organic transformationssolubilityofthings.comchemimpex.com. Their efficacy in catalysis is attributed to their electronic characteristics, functioning as weak σ-electron donors and strong π-electron acceptors when acting as ligandsalfachemic.com.

Significant applications and research advancements include:

Hydroformylation: this compound has found industrial application as a catalyst modifier in the cobalt-catalyzed hydroformylation of alkenes. Its inclusion in these systems significantly improves the ratio of linear aldehydes to branched-chain aldehydes in the final product mixture, demonstrating its capacity to influence regioselectivity in large-scale industrial processes wikipedia.org. Early studies by Pruett and Smith of Union Carbide Corporation extensively investigated various phosphite and phosphine ligands in rhodium-catalyzed hydroformylation of 1-alkenes, observing a general trend of increasing selectivity for the linear aldehyde with certain ligands researchgate.net.

Synthesis of Organophosphorus Compounds: this compound serves as a valuable intermediate in the synthesis of other important organophosphorus compounds, such as phosphonates and phosphine oxides, which are critical building blocks in the pharmaceutical and agrochemical industries chemimpex.com.

Michaelis-Arbuzov Reaction: Alkyl phosphite esters, including this compound, are fundamental reagents in the Michaelis-Arbuzov reaction, a cornerstone method for the synthesis of phosphonates wikipedia.org. Recent developments have introduced palladium-catalyzed and copper-catalyzed approaches, facilitating the efficient preparation of diverse phosphonate (B1237965) esters under mild conditions with broad functional group tolerance organic-chemistry.org.

Perkow Reaction: Alkyl phosphite esters are also employed in the Perkow reaction, leading to the formation of vinyl phosphonates wikipedia.org.

Oxidative Phosphorylation: Novel oxidative phosphorylation reactions have been developed utilizing trialkyl phosphites. For instance, the reaction of this compound with tellurium tetrachloride (TeCl4) has been shown to yield dibutyl phosphorochloridate, which can subsequently be converted into phosphates, illustrating the compound's role in redox-driven synthetic methodologies oup.com.

Stabilizers and Antioxidants: Beyond their direct catalytic roles, phosphites are widely used commercially as stabilizers in polymers. This application is underpinned by their ability to be oxidized to phosphate (B84403) esters, a process that helps prevent oxidative degradation and extends the lifespan of polymeric materials solubilityofthings.comwikipedia.org. This compound, in particular, is an effective stabilizer in various polymer formulations, enhancing their thermal and oxidative stability, and is also utilized as an antioxidant in food packaging materials chemimpex.com.

The continuous exploration of phosphite-based catalysts is leading to the discovery of new reaction pathways and the refinement of existing synthetic methodologies, thereby significantly contributing to the efficiency and selectivity of modern organic chemistry.

Environmental Fate, Degradation, and Ecotoxicological Studies of Tributyl Phosphite

Environmental Pathways and Distribution

The presence and movement of tributyl phosphite (B83602) in the environment are governed by its physical-chemical properties and interactions with different media.

Table 1: Estimated Atmospheric Half-Lives of Phosphite Compounds

| Compound | Degradation Mechanism | Estimated Half-Life (Atmosphere) | Reference |

| Tributyl trithiophosphite (Merphos) | Hydroxyl radical reaction | 0.136 days (approx. 3.26 hours) | fishersci.dkfishersci.com |

| Triethyl phosphite | Indirect photodegradation | 6.6 hours | epa.gov |

The distribution of tributyl phosphite across various environmental compartments—air, soil, and water—is influenced by its volatility and solubility characteristics. This compound is described as having limited solubility in water uni.lu. Modeling studies for analogous compounds, such as tributyl trithiophosphite (Merphos), provide an indication of potential environmental partitioning. Level III Fugacity modeling, assuming simultaneous release to air, soil, and water, suggests that Merphos would be distributed as follows: 0.2% in air, 30.2% in soil, 5.8% in water, and 63.8% in sediment fishersci.dkfishersci.com. This indicates a tendency for partitioning towards solid phases like soil and sediment rather than remaining predominantly in the air or water columns. Organophosphite antioxidants (OPAs) are primarily emitted via air, with a significant portion (88-99%) ultimately distributing into soils, which act as a major environmental sink bmrb.io.

Table 2: Modeled Environmental Distribution of Tributyl Trithiophosphite (Merphos)

| Environmental Compartment | Percentage Distribution | Reference |

| Air | 0.2% | fishersci.dkfishersci.com |

| Soil | 30.2% | fishersci.dkfishersci.com |

| Water | 5.8% | fishersci.dkfishersci.com |

| Sediment | 63.8% | fishersci.dkfishersci.com |

Degradation Mechanisms and Products

This compound is known to be sensitive to environmental factors such as moisture and air, which drive its degradation.

This compound is sensitive to moisture and should be stored under inert gas due to its air and moisture sensitivity wikipedia.org. Phosphites generally undergo hydrolysis when exposed to humidity or other moisture, with the rate of hydrolysis typically decreasing with increasing molecular weight cenmed.com. While specific hydrolytic stability data for this compound is not extensively detailed, studies on other phosphites provide a general understanding. For example, triethyl phosphite hydrolyzes rapidly in water, with its degradation being significantly influenced by pH epa.gov. At pH 4, triethyl phosphite degrades immediately to diethyl phosphite epa.gov. At pH 7, it hydrolyzes completely within 20 minutes, forming diethyl phosphite (89.3%) and monoethyl phosphite (10.7%) after 3 hours epa.gov. At pH 9, the degradation is slower, with monoethyl phosphite becoming the main degradation product after 19 hours epa.gov.

The hydrolytic degradation of phosphites is expected to yield phosphorous acid and corresponding alcohols, such as butanol, through the stepwise cleavage of the ester bonds fishersci.comnih.gov. For this compound, this would imply the formation of dibutyl hydrogen phosphite and monobutyl hydrogen phosphite, eventually leading to phosphorous acid and butanol.

This compound is sensitive to air, indicating its susceptibility to oxidative processes wikipedia.org. As a class of compounds, phosphite antioxidants function by acting as proficient free radical scavengers, effectively capturing hydroperoxides uni.lu. The primary reaction mechanism involves a one-electron transfer from the phosphite (P(OR)₃) to a hydroperoxide (ROOH), which results in the formation of a stable phosphate (B84403) species (P(O)(OR)₂) and an alcohol (ROH) uni.lu. This mechanism suggests that this compound can be oxidized to tributyl phosphate (PubChem CID: 31357) in the presence of oxidizing agents or free radicals in the environment. For example, tributyl trithiophosphite (Merphos), a related compound, is readily oxidized to S,S,S-tributyl phosphorotrithioate (tribufos) fishersci.dk.

The degradation of phosphites, including hydrolytic processes, is significantly influenced by both temperature and pH nih.gov. For instance, the hydrolysis rate of tributyl phosphate (a related phosphate ester, which can be an oxidation product of this compound) is known to increase considerably with rising temperature, with an activation energy often around 20 kcal fishersci.com. Studies on triethyl phosphite demonstrate a strong pH dependence for its hydrolysis, with rapid degradation observed at acidic and neutral pH (pH 4 and 7) and a slower rate at alkaline pH (pH 9) epa.gov. These findings suggest that higher temperatures and specific pH conditions can accelerate the degradation of this compound in environmental matrices.

Interactions with Environmental Systems

The interaction of this compound with environmental systems, particularly solid surfaces, plays a significant role in its degradation and transformation.

Adsorption and Decomposition on Metal Surfaces and Oxides

Studies on the surface chemistry of this compound, particularly on oxidized iron (Fe3O4), reveal complex adsorption and decomposition mechanisms uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. When TBPi adsorbs onto Fe3O4 in ultrahigh vacuum at approximately 200 K, a portion desorbs molecularly, while the remainder undergoes decomposition uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. This decomposition can occur through two primary pathways: C-O bond scission, leading to the formation of 1-butyl species, or P-O bond cleavage, which yields butoxy species uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov.

Adsorbed butyl species can further react via β-hydride elimination to desorb 1-butene (B85601) or decompose to deposit carbon and hydrogen on the surface uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. The hydrogen generated from these processes can react with the surface oxide to produce water or with butoxy species to form 1-butanol (B46404) uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. Butoxy species remain stable up to approximately 600 K, at which point they also undergo β-hydride elimination, forming butanal, with the released hydrogen reacting with other butoxy species to produce 1-butanol uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov.

At adsorption temperatures around 200 K, only a small amount of carbon is deposited, which subsequently desorbs as carbon monoxide (CO) above approximately 750 K uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. However, when TBPi is adsorbed at 300 K, a greater amount of carbon is deposited uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. Auger depth profiling indicates that this carbon is predominantly located on the surface, while the phosphorus is more uniformly distributed throughout the oxide film uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. This suggests that phosphorus-containing species, likely phosphates, diffuse into the oxide layer uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov.

The adsorption of phosphite esters on oxides occurs via electron donation to the phosphorus atom, with the binding energy increasing in the order of this compound > trimethyl phosphite (TMPi) > triethyl phosphite (TEPi) researcher.liferesearchgate.net. This binding energy correlates with the energy of the vacant lowest-occupied molecular orbital (LUMO) researcher.liferesearchgate.net. Phosphite esters decompose through sequential P-O bond scission, yielding adsorbed alkoxy species that can then react on the surface through hydrogen addition to form alcohols or hydrogen abstraction to produce aldehydes researcher.liferesearchgate.net. Upon heating, phosphite esters are observed to convert into phosphate species researcher.liferesearchgate.net.

Table 1: Decomposition Products of this compound on Oxidized Iron (Fe3O4)

| Decomposition Product | Formation Pathway | Temperature Range (K) |

| 1-Butyl species | C-O bond scission | ~200 |

| Butoxy species | P-O bond cleavage | ~200 |

| 1-Butene | β-hydride elimination from butyl species | - |

| 1-Butanol | Reaction of hydrogen with butoxy species | ~630 |

| Butanal | β-hydride elimination from butoxy species | ~600 |

| Carbon | Decomposition of butyl species | ~200, 300 |

| Hydrogen | Decomposition of butyl species | - |

| Water | Reaction of hydrogen with surface oxide | 250-550 |

| Carbon Monoxide (CO) | Desorption of deposited carbon | >750 |

Formation of Polyphosphate Glasses and Tribological Films

The interaction of this compound with oxidized iron surfaces is particularly relevant to its function as a lubricant additive, where it contributes to the formation of protective tribological films uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. Near-edge X-ray absorption fine structure measurements have shown that the decomposition of this compound on Fe3O4 leads to the formation of phosphates and polyphosphate glasses uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov.

The resulting tribological film is characterized as a relatively hard polyphosphate glass, formed by the rapid diffusion of phosphorus-oxygen (POx) species into the oxide layer uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. This hard glass layer is typically covered by a low shear strength graphitic layer uwm.eduresearcher.lifecapes.gov.bracs.orgnih.gov. This film structure, comprising a phosphorus-containing oxide layer beneath a graphitic carbon layer, is consistent with observations from similar studies on related organophosphorus compounds capes.gov.brresearchgate.net. The formation of these phosphate tribofilms is primarily responsible for reducing friction in tribological applications researcher.lifemdpi.com.

Bioaccumulation and Ecotoxicity

Specific, publicly available data regarding the bioaccumulation potential and ecotoxicity of this compound (TBPi) are limited in the provided search results. Safety data sheets for this compound often indicate "no data available" for toxicity to daphnia and other aquatic invertebrates, algae, microorganisms, persistence, degradability, and bioaccumulative potential chemicalbook.comlgcstandards.com.

Assessment of Environmental Impact on Ecosystems

While direct ecotoxicological data for this compound are scarce, the broader class of organophosphorus compounds, including organophosphate esters (OPEs) and organophosphite antioxidants (OPAs), are recognized as emerging environmental contaminants nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These compounds are increasingly detected in aquatic environments and can potentially amplify through the food chain, posing risks to organisms researchgate.netresearchgate.netnih.gov.

Phosphorus, in general, is an essential nutrient but its excess in the environment, often from human activities like agriculture and industrial discharges, can lead to severe environmental impacts such as eutrophication of freshwater ecosystems and the formation of "dead zones" in oceans energyindustryreview.comunep.org. Eutrophication, characterized by an increase in algal biomass and deoxygenation of water, can disrupt aquatic ecosystems and contribute to biodiversity loss energyindustryreview.comunep.org.

Indirect Emissions and Organophosphate Ester Contamination

Organophosphite antioxidants (OPAs), a category that includes this compound, have been identified as potential, though often neglected, sources of organophosphate ester (OPE) contamination in the environment nih.govresearchgate.netacs.orgacs.org. Research indicates that OPAs can undergo transformation to form OPEs, which are widely recognized as flame retardants and plasticizers nih.govresearchgate.netresearchgate.netacs.orgacs.org.

For instance, a study in China quantified the national emissions and multimedia distributions of several OPEs, emphasizing the contribution from OPA sources nih.govacs.org. It was found that a significant portion of certain OPEs, such as triphenyl phosphate (TPHP), can originate from OPA-source emissions nih.govacs.org. The conversion of phosphite esters to phosphate species upon heating is a key chemical transformation that can contribute to this indirect contamination researcher.liferesearchgate.net.

Emissions of OPEs from OPA sources can occur indirectly, with a large percentage often emitted via air, ultimately distributing into soils as a major environmental sink nih.govacs.org. The persistence of some OPEs derived from OPAs can range from 2 to 11 years, with environmental concentrations being higher in economically developed areas nih.govacs.org. This highlights the importance of considering OPAs, including this compound, in the broader context of organophosphate ester environmental contamination and management nih.govacs.org.

Table 2: Environmental Distribution and Persistence of Selected Organophosphate Esters (OPEs) from Organophosphite Antioxidant (OPA) Sources (Example Data from China, 2019)

| OPE Compound (Derived from OPA) | Annual Emission (Mg/year) | Major Environmental Sink | Overall Persistence (Years) |

| Triphenyl phosphate (TPHP) | 300 (half from OPA sources) nih.govacs.org | Soils (88-99% of total OPEs) nih.govacs.org | Not specified for TPHP, but OPEs generally range 2-11 years nih.govacs.org |

| Tris(2,4-ditert-butylphenyl) phosphate (AO168=O) | 278 nih.govacs.org | Soils (88-99% of total OPEs) nih.govacs.org | 2-11 nih.govacs.org |

| Bis(2,4-ditert-butylphenyl) pentaerythritol (B129877) diphosphate (B83284) (AO626=O2) | 53 nih.govacs.org | Soils (88-99% of total OPEs) nih.govacs.org | 2-11 nih.govacs.org |

| Trisnonylphenol phosphate (TNPP) | 32 nih.govacs.org | Soils (88-99% of total OPEs) nih.govacs.org | Not specified for TNPP, but OPEs generally range 2-11 years nih.govacs.org |

Advanced Analytical and Computational Chemistry Techniques for Tributyl Phosphite Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying and characterizing tributyl phosphite (B83602). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal structural details and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tributyl phosphite. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the butyl chains. The chemical shifts are influenced by the proximity to the electron-withdrawing oxygen and phosphorus atoms. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the butyl groups. nih.gov The chemical shifts help confirm the carbon framework of the molecule.

³¹P NMR: As an organophosphorus compound, ³¹P NMR is particularly informative. This compound typically exhibits a single resonance in the ³¹P NMR spectrum, with a characteristic chemical shift that is highly sensitive to the oxidation state and coordination environment of the phosphorus atom. nih.govrsc.org This makes ³¹P NMR an excellent technique for monitoring reactions involving this compound, such as its oxidation to tributyl phosphate (B84403) or its participation in Arbuzov-type reactions. unibe.chmpg.desciengine.com For instance, researchers have used ³¹P NMR to monitor the reaction of this compound with various reagents, observing the disappearance of the phosphite peak and the appearance of new signals corresponding to the products. rsc.orgect-journal.kz

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~3.80 | - | O-CH₂ |

| ¹H | ~1.60 | - | O-CH₂-CH₂ |

| ¹H | ~1.40 | - | CH₂-CH₃ |

| ¹H | ~0.93 | - | CH₃ |

| ³¹P | ~138-140 | Singlet | P |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and identifying products formed in its various reactions. nih.gov In mechanistic studies, MS can help identify transient intermediates and fragmentation patterns, providing insights into reaction pathways. uwm.eduacs.org

When this compound is analyzed by MS, it undergoes ionization and fragmentation, producing a unique mass spectrum. The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern can be used to deduce its structure. For example, the cleavage of C-O and P-O bonds leads to characteristic fragment ions. escholarship.orgresearchgate.net

In reaction analysis, MS is used to identify the products of this compound reactions. For instance, in studies of its role as a lubricant additive, temperature-programmed desorption (TPD) coupled with MS has been used to identify the desorption products when this compound interacts with metal surfaces. uwm.eduwisconsin.edu These studies have shown that it can decompose to form species like 1-butene (B85601), 1-butanol (B46404), and butanal. acs.org Similarly, GC-MS, a technique that combines gas chromatography with mass spectrometry, is frequently used to separate and identify components in a reaction mixture containing this compound and its derivatives. acs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. These methods are valuable for identifying the functional groups present in this compound and for studying changes in its chemical structure during reactions.

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its various bonds. nist.gov Strong bands are typically observed for P-O-C stretching and C-H stretching and bending vibrations. The absence of a P=O stretching band is a key indicator of the phosphite structure, distinguishing it from its phosphate analogue. nih.gov

Raman Spectroscopy: Raman spectroscopy provides additional information about the vibrational modes, particularly for non-polar bonds that may be weak or inactive in the IR spectrum. nih.govchemicalbook.com The Raman spectrum of this compound can be used to study the carbonaceous products formed during its thermal decomposition. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| C-H stretch | 2870-2960 | IR, Raman |

| P-O-C stretch | 1020-1070 | IR |

| C-H bend | 1380-1470 | IR |

Note: Frequencies are approximate and can vary based on the physical state and environment.

Chromatographic Separations

Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis. The choice of chromatographic technique depends on the volatility and polarity of the compounds being analyzed.

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. biomall.intcichemicals.comfishersci.ca In GC, the sample is vaporized and transported through a column by an inert gas. The separation is based on the differential partitioning of the components between the stationary phase in the column and the mobile gas phase.

GC is routinely used to determine the purity of this compound. chemimpex.com By analyzing a sample, the area of the this compound peak relative to the total area of all peaks provides a measure of its purity. The technique is also effective for quantitative analysis, where the concentration of this compound in a sample can be determined by comparing its peak area to that of a known standard. GC has been employed to monitor the consumption of this compound in reactions, such as in the synthesis of tributyl phosphate, and to quantify the yield of products. google.comgoogle.com

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for analyzing less volatile compounds or complex mixtures that are not suitable for GC. sielc.com In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

HPLC can be used to analyze reaction mixtures containing this compound and its non-volatile products. nih.govresearchgate.netresearchgate.net For example, in a study involving the reaction of this compound with a peptide, HPLC was used to separate the starting materials from the resulting phosphorothiolate (B1257650) ester peptide. unibe.ch Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for analyzing such mixtures. sielc.comnih.gov

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool in the study of this compound, offering insights into its molecular properties and reactivity that can be difficult to obtain through experimental methods alone. These techniques allow for the detailed examination of electronic structure, molecular dynamics, and the prediction of behavior under various conditions.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deq-chem.com It is widely employed in this compound research due to its favorable balance of computational cost and accuracy. q-chem.com DFT calculations are foundational for understanding the molecule's geometry, stability, and chemical reactivity. nih.gov

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule, known as geometry optimization. mdpi.com This process involves calculating the total energy of the molecule for various atomic arrangements and finding the geometry that corresponds to the minimum energy. nih.gov The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

By systematically altering the geometry and calculating the corresponding energy, a potential energy surface (PES), or energy landscape, can be mapped. researchgate.netresearchgate.net This landscape reveals the different stable conformations (local minima) of the molecule and the energy barriers between them. nih.gov For a flexible molecule like this compound, with its three butyl chains, this analysis is vital for understanding its conformational diversity, which can influence its physical properties and reactivity.

| Parameter | Description | Typical Value Range |

|---|---|---|

| P-O Bond Length | The distance between the central phosphorus atom and an ester oxygen atom. | 1.60 - 1.65 Å |

| O-C Bond Length | The distance between an ester oxygen atom and the adjacent carbon atom of the butyl group. | 1.40 - 1.45 Å |

| O-P-O Bond Angle | The angle formed by two oxygen atoms and the central phosphorus atom. | 95 - 105° |

| P-O-C Bond Angle | The angle formed by the phosphorus atom, an ester oxygen, and the adjacent carbon atom. | 115 - 125° |

While global indices describe the molecule as a whole, Fukui functions provide insight into local reactivity, identifying which specific atoms within the this compound molecule are most likely to participate in a reaction. wikipedia.orgresearchgate.net The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org Condensed Fukui functions are calculated for each atom, allowing for the identification of the most probable sites for electrophilic, nucleophilic, or radical attack. substack.com

| Descriptor | Symbol | Description | Relevance to this compound |

|---|---|---|---|

| Chemical Potential | μ | Measures the escaping tendency of electrons from the system. Related to electronegativity. | Indicates the molecule's tendency to donate or accept electrons in a reaction. |

| Chemical Hardness | η | Measures the resistance of the molecule to a change in its electron configuration. | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index | ω | Quantifies the energy stabilization when the molecule acquires additional electronic charge. | Indicates the molecule's capacity to act as an electrophile (electron acceptor). |

| Fukui Function (f+) | f+ | Indicates the propensity of a site to accept an electron (undergo nucleophilic attack). | Identifies the most electrophilic atoms in the this compound molecule. |

| Fukui Function (f-) | f- | Indicates the propensity of a site to donate an electron (undergo electrophilic attack). | Identifies the most nucleophilic atoms, often the phosphorus or oxygen atoms. |

DFT calculations are a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. researchsquare.com By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, revealing the existence of any reaction intermediates. researchgate.net

A critical aspect of this analysis is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. doi.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. DFT studies have been used to explore the mechanochemical decomposition of this compound on iron surfaces, a process relevant to its function as a lubricant additive. researchgate.net These calculations help elucidate how mechanical stress can lower the activation energy for P-O bond scission, leading to the formation of protective surface films. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations provide a computational lens to view the time-dependent behavior of this compound at the atomic level. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the trajectory of each particle over time, offering insights into both intramolecular and intermolecular dynamics.

For this compound, MD simulations are particularly useful for conformational analysis, which is the study of the different spatial arrangements (conformations) the molecule can adopt due to the rotation around its single bonds. mdpi.comnih.gov These simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent, or on a surface) and the timescale of transitions between them.

Furthermore, MD is used to study intermolecular interactions. mdpi.com By simulating a system containing many this compound molecules, one can investigate bulk properties and liquid structure. Simulations can also model the interaction of this compound with other molecules or materials, such as its adsorption onto a metal surface or its dispersion in a base oil, which is crucial for understanding its performance as an industrial additive. dntb.gov.uamdpi.com

Computational models are increasingly used to predict the functional properties and environmental impact of chemicals like this compound, reducing the need for extensive and time-consuming experimental testing.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the antioxidant activity of this compound. nih.gov These models establish a statistical relationship between the chemical structure of a molecule and its biological activity. The inputs for these models are often molecular descriptors, which can be derived from DFT calculations (such as HOMO/LUMO energies and reactivity indices) or from the molecular graph. researchgate.netresearchgate.net Machine learning algorithms are frequently employed to build these predictive models from datasets of compounds with known antioxidant activities. nih.gov

Predictive models are also crucial for assessing the environmental fate of this compound. nih.gov Multimedia environmental fate models use the physicochemical properties of a substance to predict its distribution and persistence in various environmental compartments like air, water, soil, and sediment. mdpi.comresearchgate.net These models can estimate key indicators such as biodegradation half-life, helping to assess the potential for persistence and bioaccumulation in the environment. nih.gov

Regulatory and Safety Aspects in Academic Research Excluding Dosage/administration

Safe Handling and Laboratory Practices

Working with tributyl phosphite (B83602) in a laboratory setting necessitates strict adherence to established safety protocols to minimize risks to personnel and the environment. Only individuals who are thoroughly familiar with its potential hazards and have received comprehensive training in proper safety, laboratory, and chemical handling procedures should manage this compound. zoro.com